molecular formula C12H10ClNO B8541537 1-Chloro 2-acetylaminonaphthalene

1-Chloro 2-acetylaminonaphthalene

Cat. No.: B8541537
M. Wt: 219.66 g/mol
InChI Key: QOAWIRWAKRXQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-acetylaminonaphthalene is a naphthalene derivative substituted with a chlorine atom at the 1-position and an acetylamino (-NHCOCH₃) group at the 2-position. This compound combines the aromatic stability of naphthalene with functional groups that confer distinct electronic and steric properties. The chlorine atom is electron-withdrawing, while the acetylamino group, though slightly electron-withdrawing due to the acetyl moiety, can participate in hydrogen bonding.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

N-(1-chloronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H10ClNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15)

InChI Key

QOAWIRWAKRXQER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-2-methylnaphthalene

Molecular Formula : C₁₁H₉Cl
Molecular Weight : 176.643 g/mol .

  • Substituent Effects: The methyl group at the 2-position is electron-donating, increasing electron density on the aromatic ring compared to the acetylamino group in the target compound. This difference alters reactivity in electrophilic substitution reactions.
  • Applications : Methyl-substituted naphthalenes are often used as intermediates in organic synthesis and dye manufacturing.

1-Chloronaphthalen-2-amine

Molecular Formula : C₁₀H₈ClN
Molecular Weight : 177.63 g/mol .

  • Substituent Effects: The amine group (-NH₂) is strongly electron-donating, making the aromatic ring more reactive toward electrophiles than the acetylamino derivative.
  • Physical Properties: Boiling point: 322.7°C at 760 mmHg; vapor pressure: 0.000275 mmHg at 25°C . The acetylamino group in the target compound would likely increase melting point due to hydrogen bonding.
  • Safety : The amine group may pose higher toxicity risks compared to the acetylated derivative, as primary amines are more reactive and prone to forming hazardous metabolites .

1-(Chloromethyl)naphthalene

Molecular Formula : C₁₁H₉Cl
Molecular Weight : 176.64 g/mol .

  • Applications: Chloromethyl derivatives are intermediates in polymer chemistry and crosslinking agents, whereas acetylamino derivatives may see use in drug design due to their hydrogen-bonding capability.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Key Reactivity Features
1-Chloro-2-acetylaminonaphthalene C₁₂H₁₀ClNO 219.67 (calculated) -Cl, -NHCOCH₃ Not reported Moderate electrophilic substitution
1-Chloro-2-methylnaphthalene C₁₁H₉Cl 176.64 -Cl, -CH₃ Not reported Enhanced electron density at ring
1-Chloronaphthalen-2-amine C₁₀H₈ClN 177.63 -Cl, -NH₂ 322.7 High reactivity toward electrophiles
1-(Chloromethyl)naphthalene C₁₁H₉Cl 176.64 -Cl, -CH₂Cl Not reported Nucleophilic substitution potential

Reactivity and Toxicological Profiles

  • Electrophilic Reactivity: The acetylamino group in 1-chloro-2-acetylaminonaphthalene deactivates the ring less than a nitro group but more than a methyl group, directing incoming electrophiles to specific positions .
  • Toxicity: Chlorinated naphthalenes are generally associated with hepatotoxicity and carcinogenicity. Acetylamino groups may reduce acute toxicity compared to primary amines, as seen in safety data for 2-amino-1-chloronaphthalene, which requires stringent handling protocols .

Analytical Methods

  • GC/MS and HPLC: Chlorinated naphthalenes are typically analyzed using GC/MS after extraction with methylene chloride, achieving detection limits of ~10 µg/L in water . Acetylamino derivatives may require derivatization for volatility in GC analysis.
  • Spectroscopy: IR and NMR spectra would differ significantly between compounds due to substituent-specific absorption bands (e.g., N-H stretches in acetylamino vs. C-Cl in chloromethyl derivatives) .

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